molecular formula C17H12Cl2F2N4OS B606226 BMS-3

BMS-3

Cat. No.: B606226
M. Wt: 429.3 g/mol
InChI Key: YBGGBHCJSAEIAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

BMS-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BMS-3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study kinase inhibition and its effects on cellular processes.

    Biology: Employed in studies investigating the role of LIM Kinase in cell cycle regulation and cytoskeletal dynamics.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to induce mitotic arrest and inhibit tumor growth.

    Industry: Utilized in the development of new drugs and chemical probes for various biological targets

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS-3

This compound is unique due to its high potency and selectivity for LIM Kinase 1 and LIM Kinase 2. Its ability to induce mitotic arrest and apoptosis in cancer cells makes it a valuable tool for cancer research and potential therapeutic development .

Properties

IUPAC Name

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGBHCJSAEIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:

    Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

    A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

    Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

    A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

    Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

    A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []

    Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?

    A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

    Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

    A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []

    Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?

    A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

    Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?

    A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

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